Cas no 63839-86-1 (9-(Acetoxymethyl)fluorene)

9-(Acetoxymethyl)fluorene structure
9-(Acetoxymethyl)fluorene structure
Product name:9-(Acetoxymethyl)fluorene
CAS No:63839-86-1
MF:C16H14O2
Molecular Weight:256.29644
CID:425598
PubChem ID:71380816

9-(Acetoxymethyl)fluorene 化学的及び物理的性質

名前と識別子

    • 9H-Fluorene-9-methanol, acetate
    • acetic acid,9H-fluoren-9-ylmethanol
    • DTXSID70803308
    • 9H-Fluorene-9-methanol acetate
    • acetic acid;9H-fluoren-9-ylmethanol
    • 63839-86-1
    • Acetic acid--(9H-fluoren-9-yl)methanol (1/1)
    • 9-(Acetoxymethyl)fluorene
    • インチ: InChI=1S/C14H12O.C2H4O2/c15-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14;1-2(3)4/h1-8,14-15H,9H2;1H3,(H,3,4)
    • InChIKey: NCSRVQICWIKIBJ-UHFFFAOYSA-N
    • SMILES: CC(=O)O.C1=CC=C2C(=C1)C(C3=CC=CC=C32)CO

計算された属性

  • 精确分子量: 256.10998
  • 同位素质量: 256.109944368g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 19
  • 回転可能化学結合数: 1
  • 複雑さ: 234
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 57.5Ų

じっけんとくせい

  • PSA: 57.53

9-(Acetoxymethyl)fluorene Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
A167528-500mg
9-(Acetoxymethyl)fluorene
63839-86-1
500mg
$ 270.00 2023-09-09
TRC
A167528-1g
9-(Acetoxymethyl)fluorene
63839-86-1
1g
$ 518.00 2023-09-09
TRC
A167528-2.5g
9-(Acetoxymethyl)fluorene
63839-86-1
2.5g
$ 1252.00 2023-04-19
TRC
A167528-1000mg
9-(Acetoxymethyl)fluorene
63839-86-1
1g
$ 517.00 2023-04-19
TRC
A167528-250mg
9-(Acetoxymethyl)fluorene
63839-86-1
250mg
$ 150.00 2023-09-09

9-(Acetoxymethyl)fluorene 関連文献

9-(Acetoxymethyl)fluoreneに関する追加情報

Professional Introduction to Compound with CAS No. 63839-86-1 and Product Name: 9-(Acetoxymethyl)fluorene

The compound with the CAS number 63839-86-1 is a specialized organic molecule known as 9-(Acetoxymethyl)fluorene. This compound has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural properties and potential applications. 9-(Acetoxymethyl)fluorene belongs to the fluorene derivatives, a class of compounds widely studied for their luminescent, electronic, and photophysical characteristics. The presence of the acetoxymethyl group in its molecular structure imparts distinct reactivity and functionality, making it a valuable intermediate in synthetic chemistry.

In recent years, the interest in fluorene-based compounds has surged, particularly in the development of advanced materials and pharmaceuticals. 9-(Acetoxymethyl)fluorene has been explored as a building block for designing novel organic semiconductors, optoelectronic devices, and luminescent probes. Its molecular framework allows for facile modifications, enabling researchers to tailor its properties for specific applications. For instance, the fluorene core is highly desirable in OLED (Organic Light Emitting Diode) technology due to its excellent charge transport properties and high photoluminescence efficiency.

One of the most compelling aspects of 9-(Acetoxymethyl)fluorene is its role in medicinal chemistry. The acetoxymethyl group can be selectively modified or removed under controlled conditions, providing a versatile handle for drug discovery and development. Researchers have leveraged this compound to synthesize analogs with enhanced bioavailability and improved pharmacokinetic profiles. Furthermore, the fluorene moiety is known for its ability to act as a scaffold in anticancer agents, where its rigid structure can facilitate targeted interactions with biological receptors.

Recent studies have highlighted the potential of 9-(Acetoxymethyl)fluorene in developing new therapeutic strategies. For example, its derivatives have been investigated as inhibitors of kinases and other enzymes implicated in cancer progression. The compound’s ability to undergo metal coordination also opens avenues for designing metal-organic frameworks (MOFs) with therapeutic applications. These MOFs can serve as drug delivery systems or catalysts for biochemical transformations, underscoring the multifaceted utility of this molecule.

The synthesis of 9-(Acetoxymethyl)fluorene typically involves multi-step organic reactions, often starting from commercially available fluorene precursors. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to introduce the acetoxymethyl group efficiently. These synthetic approaches ensure high yields and purity, which are critical for pharmaceutical applications. The growing emphasis on green chemistry has also led to innovations in the synthesis of this compound, aiming to minimize waste and reduce environmental impact.

In conclusion, 9-(Acetoxymethyl)fluorene (CAS No. 63839-86-1) represents a fascinating compound with broad implications across multiple scientific disciplines. Its unique structural features make it an indispensable tool in materials science, pharmaceutical research, and biotechnology. As our understanding of its properties continues to evolve, so too will its applications in cutting-edge technologies and medical treatments. The ongoing exploration of this molecule underscores its significance as a cornerstone in modern chemical innovation.

おすすめ記事

推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD